Ethyl 3-(1-methyl-cyclopropyl)propanoate
Description
Ethyl 3-(1-methyl-cyclopropyl)propanoate is an ester derivative featuring a cyclopropane ring substituted with a methyl group at the 1-position. This compound’s structure combines the steric constraints of the cyclopropane moiety with the reactivity of an ethyl ester, making it a subject of interest in synthetic chemistry and materials science. Cyclopropane derivatives are known for their unique ring strain and stability under specific conditions, which influence their chemical behavior and applications.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl 3-(1-methylcyclopropyl)propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-11-8(10)4-5-9(2)6-7-9/h3-7H2,1-2H3 |
InChI Key |
LEHOHRDZPHIWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Cyclopropane vs. Thioether/Amino Groups: The 1-methyl-cyclopropyl group introduces significant steric hindrance and ring strain compared to linear substituents like methylthio or isopropylamino. This may reduce reactivity in nucleophilic substitutions but enhance stability in certain environments.
- Aroma Contributions: Ethyl 3-(methylthio)propanoate is a major aroma-active compound in pineapple pulp and core, with odor activity values (OAVs) of 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core .
- Industrial Applications: Ethyl 3-(isopropylamino)propanoate is critical in synthesizing carbamate insecticides (e.g., Benfuracarb) due to its high purity (≥99.0%) and stability .
Physical and Chemical Properties
Available data for related compounds highlight trends:
Stability Notes:
- This compound is expected to remain stable under standard storage conditions, similar to its analogs . However, cyclopropane rings are prone to ring-opening reactions under high heat or strong acids, which could limit its utility in harsh environments.
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